molecular formula C14H13FN2OS B4972737 N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea

N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B4972737
M. Wt: 276.33 g/mol
InChI Key: NAPMMCQCFOZDMB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as FMU, is a chemical compound that has gained significant attention in scientific research. FMU is a urea derivative that is used in the synthesis of various compounds and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMU is not fully understood, but it is believed to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. FMU has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
FMU has been shown to have low toxicity in vitro and in vivo studies. However, it has been shown to have some cytotoxic effects on normal cells at high concentrations. FMU has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

FMU has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, FMU has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, FMU has not been extensively studied in vivo, so its potential therapeutic applications and toxicity in humans are not fully understood.

Future Directions

There are several future directions for the study of FMU. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of FMU in vivo.

Synthesis Methods

FMU can be synthesized by reacting 4-fluoroaniline with 3-(methylthio)aniline in the presence of a carbodiimide coupling agent. The reaction yields FMU as a white solid with a melting point of 156-158°C. The synthesis of FMU is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

FMU has been studied for its potential therapeutic applications, particularly in the field of cancer research. FMU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. FMU has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizing agent.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPMMCQCFOZDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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